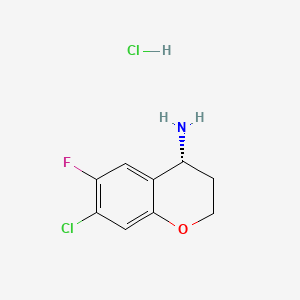![molecular formula C7H13NO2S B15327866 2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid](/img/structure/B15327866.png)
2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid, also known as S-(2-methylprop-1-en-1-yl)cysteine, is a compound with the molecular formula C7H13NO2S and a molecular weight of 175.25 g/mol . This compound is characterized by the presence of an amino group, a carboxyl group, and a sulfanyl group attached to a propanoic acid backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid typically involves the reaction of cysteine with 2-methylprop-1-en-1-yl sulfide under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 60-80°C . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated purification systems can enhance the scalability of the production process.
化学反应分析
Types of Reactions
2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino acids depending on the reagent used.
科学研究应用
2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid involves its interaction with various molecular targets and pathways. The amino and sulfanyl groups allow it to form hydrogen bonds and disulfide bridges with proteins, influencing their structure and function. This compound can modulate enzyme activity and participate in redox reactions, contributing to its biological effects .
相似化合物的比较
Similar Compounds
Cysteine: A naturally occurring amino acid with a similar structure but lacking the 2-methylprop-1-en-1-yl group.
Methionine: Another sulfur-containing amino acid with a different side chain structure.
Homocysteine: Similar to cysteine but with an additional methylene group in the side chain.
Uniqueness
2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid is unique due to the presence of the 2-methylprop-1-en-1-yl group, which imparts distinct chemical properties and reactivity compared to other sulfur-containing amino acids. This structural feature allows for specific interactions and applications that are not possible with other similar compounds .
属性
分子式 |
C7H13NO2S |
|---|---|
分子量 |
175.25 g/mol |
IUPAC 名称 |
2-amino-3-(2-methylprop-1-enylsulfanyl)propanoic acid |
InChI |
InChI=1S/C7H13NO2S/c1-5(2)3-11-4-6(8)7(9)10/h3,6H,4,8H2,1-2H3,(H,9,10) |
InChI 键 |
KIYXABDWQXDYTJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=CSCC(C(=O)O)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Butanone, 4-[(4-chlorophenyl)thio]-](/img/structure/B15327790.png)
![1-[4-(4-Fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)-5-prop-1-enylpyridin-3-yl]ethanol](/img/structure/B15327796.png)

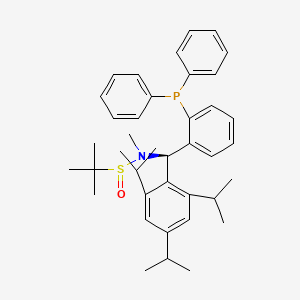
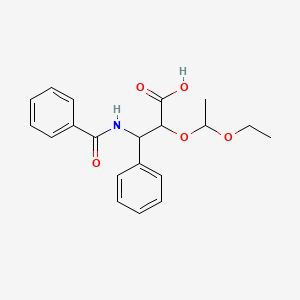
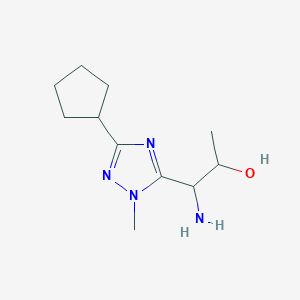
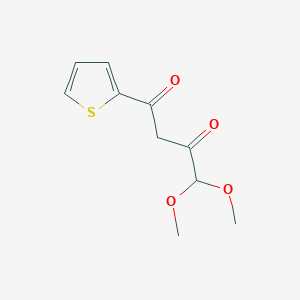
![2-[3-(2-aminoethyl)-6-fluoro-1H-indol-1-yl]acetamide](/img/structure/B15327823.png)
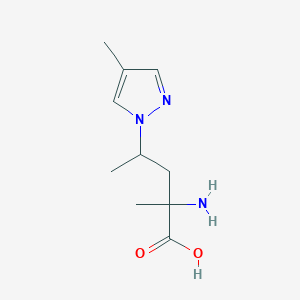
![1-[(4-Amino-3-methyl-1H-pyrazol-1-yl)methyl]cyclopropaneacetonitrile](/img/structure/B15327836.png)
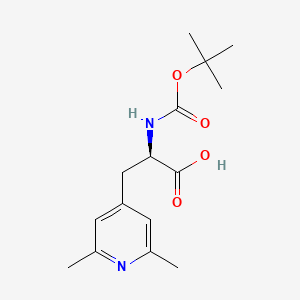

![[(2r,5s)-5-Phenyloxolan-2-yl]methanamine](/img/structure/B15327859.png)
